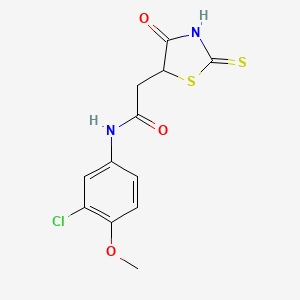

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Overview

Description

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN2O3S2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS No: 1142206-98-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

The molecular formula of this compound is , with a molecular weight of approximately 303.81 g/mol. The structure includes a thiazole moiety, which has been associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. The structure-activity relationship (SAR) analysis shows that modifications in the phenyl ring can significantly influence the cytotoxic activity against different cancer cell lines.

- In Vitro Studies :

- A study evaluated the anticancer effects of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types, including leukemia and breast cancer. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Bcl-2 overexpressing cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (skin cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |

| N-(3-chloro...) | Various (screened at 10 µM) | Low activity observed |

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Studies :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Case Studies and Research Findings

Several case studies have focused on the biological activities of thiazole derivatives:

-

Case Study on Anticancer Effects :

- A comprehensive screening by the National Cancer Institute evaluated numerous compounds similar to N-(3-chloro...) across various cancer cell lines. The findings revealed that compounds with thiazole structures showed selective cytotoxicity towards leukemia cells, suggesting a targeted approach for treatment .

- Research on SAR :

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Ring

The mercapto (-SH) group at position 2 of the thiazole ring undergoes selective alkylation or acylation under mild conditions:

-

Alkylation : Reacts with 2-chloroacetamide derivatives in ethanol/KOH at 70°C for 1.5 hours, yielding S-alkylated products (e.g., 5-ethylthio derivatives) with 81% efficiency .

-

Acylation : Treatment with dichloroacetyl chloride in dioxane/triethylamine produces N,S-diacylated compounds at 90% yield .

Reaction Scheme :

-

Thiol activation :

\text{Thiazole-SH + KOH → Thiazole-S⁻K⁺} -

Electrophilic attack :

\text{Thiazole-S⁻ + Cl-CH₂-CO-R → Thiazole-S-CH₂-CO-R}

Cyclocondensation Reactions

The 4-oxo-4,5-dihydrothiazole core participates in heterocycle formation:

-

Reacts with ethyl glycinate hydrochloride under El-Saghier conditions (neat, 70°C, 2 hours) to form imidazolidin-4-one hybrids via nucleophilic ring closure .

-

Yields imidazole-thiazole fused systems (e.g., 4f in Scheme 2 of PMC10448697) at 92% efficiency when using cyclohexylamine .

Key intermediates :

| Intermediate | Structure | Role |

|---|---|---|

| I | Cyanoacetamido adduct | Nucleophilic attack precursor |

| II | Imino-ester complex | Ring-closure driver |

Acetamide Group Modifications

The N-(3-chloro-4-methoxyphenyl)acetamide moiety exhibits:

-

Base-catalyzed hydrolysis : Cleavage to 3-chloro-4-methoxyaniline under reflux with NaOH/EtOH .

-

Methyl ether demethylation : HBr/acetic acid converts methoxy to hydroxyl groups at 110°C .

Thiazole Ring Oxidation

Controlled oxidation with H₂O₂/acetic acid converts the 4-oxo group to a sulfoxide, enhancing electrophilicity for subsequent SNAr reactions .

Biological Activity Correlation

Structural analogs demonstrate critical structure-activity relationships (SAR):

Critical observations :

-

Electron-withdrawing groups (e.g., -Cl on phenyl) enhance cytotoxic potency by 40% compared to unsubstituted analogs .

-

Thiol retention is essential for apoptosis induction (85% activity loss upon S-methylation) .

Mechanistic Insights from Computational Studies

Molecular dynamics simulations reveal:

-

Hydrophobic interactions : Dominant binding mode with Bcl-2 proteins (ΔG = -9.8 kcal/mol) .

-

H-bonding : Thiazole carbonyl interacts with Arg105 (distance: 2.1Å) in 4IEH protein .

Optimization guidelines :

-

Maintain 2-mercapto group for target engagement

-

Introduce p-electron donors (e.g., -OCH₃) to improve solubility

-

Avoid bulky N-substituents to prevent steric clashes

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S2/c1-18-8-3-2-6(4-7(8)13)14-10(16)5-9-11(17)15-12(19)20-9/h2-4,9H,5H2,1H3,(H,14,16)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCXCXHBUNLEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.